![molecular formula C14H21F2NO4 B3040284 tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1823275-22-4](/img/structure/B3040284.png)
tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
This compound is a type of organic compound known as an ester, which is characterized by a carbonyl adjacent to an ether linked to a tertiary butyl group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely has a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), which is partially hydrogenated (indicated by the term “dihydropyridine”). The ring is substituted with various functional groups including a tert-butyl ester, a difluoro group, and an ethoxy carbonyl group .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the exact structure and stereochemistry of the compound .Scientific Research Applications
Synthesis of Anticancer Drug Intermediates
Tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate and its derivatives are significant in synthesizing small molecule anticancer drugs. Researchers have developed a high-yield synthetic method for related compounds, which serve as crucial intermediates in the production of anticancer therapeutics targeting the PI3K/AKT/mTOR pathway (Zhang, Ye, Xu, & Xu, 2018).
Antimicrobial Properties
Some derivatives of Tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate have shown moderate antimicrobial activities. Studies involving the synthesis and characterization of these derivatives revealed their effectiveness against several microorganisms, providing a potential pathway for developing new antimicrobial agents (Kulkarni et al., 2016).
Application in Organic Synthesis
This compound is utilized in various organic synthesis processes, particularly in the synthesis of piperidine derivatives. The reactions often involve nucleophilic substitution and oxidation, showcasing the compound's versatility in creating structurally diverse molecules (Moskalenko & Boev, 2014).
Development of Dendritic Macromolecules
Tert-butyl esters, closely related to the compound , have been used in the synthesis of phenylacetylene dendrimers. These compounds play a role in developing dendritic macromolecules with varying solubility characteristics, useful in materials science and nanotechnology (Pesak, Moore, & Wheat, 1997).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoro-2,6-dihydropyridine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO4/c1-5-20-11(18)8-10-6-7-17(9-14(10,15)16)12(19)21-13(2,3)4/h6H,5,7-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLSPPJEJLVFGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CCN(CC1(F)F)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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